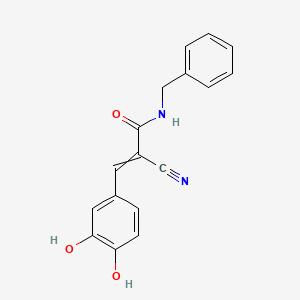
P-gp modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-glycoprotein modulator 1 is a compound that interacts with P-glycoprotein, a membrane transporter protein involved in the efflux of various substances out of cells. P-glycoprotein plays a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy. P-glycoprotein modulator 1 is designed to inhibit or modulate the activity of P-glycoprotein, potentially enhancing the effectiveness of chemotherapeutic treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein modulator 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of Intermediates: Initial steps may include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of the modulator.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups, such as hydroxyl, amino, or carboxyl groups, to enhance the activity and selectivity of the modulator.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of P-glycoprotein modulator 1 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, and solvent selection.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Continuous Flow Processes: Continuous flow processes may be used to improve efficiency and reduce production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
P-glycoprotein modulator 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups, such as halogens, nitro groups, or alkyl groups, into the compound.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments or modify its functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds, or alkyl halides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid, sulfuric acid, or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Hydrolysis: Smaller fragments or modified functional groups.
Scientific Research Applications
P-glycoprotein modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of P-glycoprotein and its interactions with various substrates and inhibitors.
Biology: Employed in research to understand the role of P-glycoprotein in cellular processes, such as drug transport and resistance.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux in cancer cells.
Industry: Utilized in the development of new drugs and therapies targeting P-glycoprotein to overcome multidrug resistance.
Mechanism of Action
P-glycoprotein modulator 1 exerts its effects by binding to P-glycoprotein and inhibiting its activity. The mechanism involves:
Binding to P-glycoprotein: The modulator binds to specific sites on P-glycoprotein, preventing it from interacting with its substrates.
Inhibition of Efflux: By inhibiting P-glycoprotein, the modulator prevents the efflux of chemotherapeutic agents from cancer cells, increasing their intracellular concentration and enhancing their efficacy.
Molecular Targets and Pathways: The primary molecular target is P-glycoprotein itself, and the pathways involved include those related to drug transport and resistance.
Comparison with Similar Compounds
P-glycoprotein modulator 1 can be compared with other similar compounds, such as:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, but with different binding sites and mechanisms.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein, but with additional effects on the immune system.
Elacridar: A potent and selective P-glycoprotein inhibitor with a different chemical structure and binding affinity.
Uniqueness
P-glycoprotein modulator 1 is unique in its specific binding sites and mechanisms of action, which may offer advantages in terms of selectivity and efficacy compared to other P-glycoprotein inhibitors.
Properties
Molecular Formula |
C41H72N2O6 |
|---|---|
Molecular Weight |
689.0 g/mol |
IUPAC Name |
tert-butyl N-[6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C41H72N2O6/c1-35(2,3)49-34(46)42-24-14-12-13-15-32(45)43-30-18-20-38(8)28(36(30,4)5)17-22-39(9)29(38)25-27(44)33-26(16-21-40(33,39)10)41(11)23-19-31(48-41)37(6,7)47/h26-31,33,44,47H,12-25H2,1-11H3,(H,42,46)(H,43,45)/t26-,27+,28-,29+,30-,31+,33-,38-,39+,40+,41-/m0/s1 |
InChI Key |
VDINNMXEKZJEKS-OVMOOWNWSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)NC(=O)CCCCCNC(=O)OC(C)(C)C)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1NC(=O)CCCCCNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


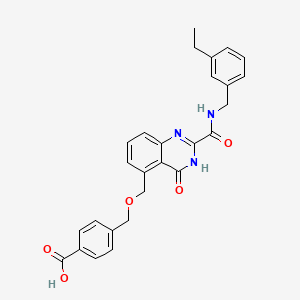
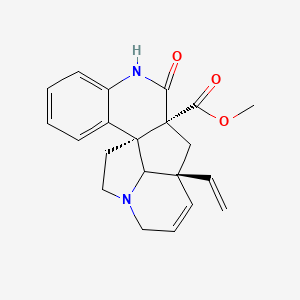
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
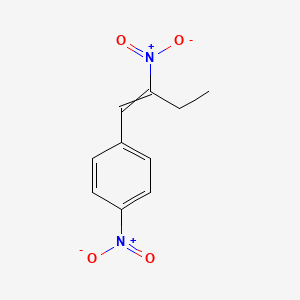
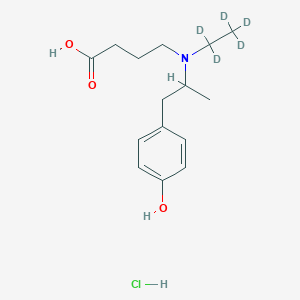
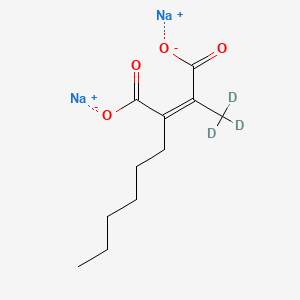
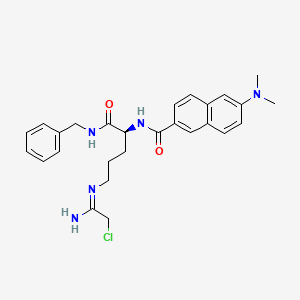
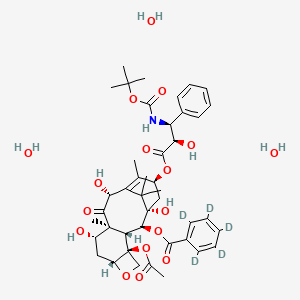


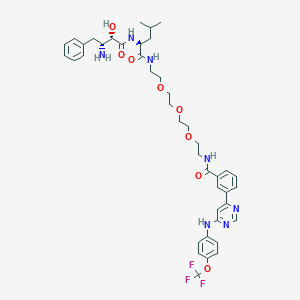
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

